molecular formula C9H9NO2 B11961646 Benzo(1,3)dioxol-5-ylmethylene-methyl-amine

Benzo(1,3)dioxol-5-ylmethylene-methyl-amine

Cat. No.: B11961646
M. Wt: 163.17 g/mol
InChI Key: VKOWSAAXBQIQFU-UHFFFAOYSA-N
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Description

Benzo(1,3)dioxol-5-ylmethylene-methyl-amine is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.178 g/mol It is known for its unique structure, which includes a benzo[1,3]dioxole ring system attached to a methylene-methyl-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine typically involves the condensation of benzo[1,3]dioxole-5-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process . The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to obtain the desired product in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity on an industrial scale. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Benzo(1,3)dioxol-5-ylmethylene-methyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[1,3]dioxole-5-carboxylic acid derivatives, while reduction can produce benzo[1,3]dioxol-5-ylmethylamine .

Mechanism of Action

The mechanism of action of Benzo(1,3)dioxol-5-ylmethylene-methyl-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways . The exact molecular targets may include enzymes, receptors, or other proteins involved in cellular processes.

Comparison with Similar Compounds

Benzo(1,3)dioxol-5-ylmethylene-methyl-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-methylmethanimine

InChI

InChI=1S/C9H9NO2/c1-10-5-7-2-3-8-9(4-7)12-6-11-8/h2-5H,6H2,1H3

InChI Key

VKOWSAAXBQIQFU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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